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molecular formula C9H9NO B1583986 2-Ethylphenyl isocyanate CAS No. 40411-25-4

2-Ethylphenyl isocyanate

Cat. No. B1583986
M. Wt: 147.17 g/mol
InChI Key: ZVFNUQWYLXXSJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06060484

Procedure details

The compound was prepared substantially in accordance with the procedure detailed in Example 27A, using 2-ethylaniline (1.5 ml, 12.2 mmol), Et3N (4.3 ml, 30.4 mmol) and triphosgene (1.2 g, 4.0 mmol) in 45 ml of CH2Cl2.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
4.3 mL
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
Quantity
45 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=1[NH2:5])[CH3:2].CCN(CC)CC.Cl[C:18](Cl)([O:20]C(=O)OC(Cl)(Cl)Cl)Cl>C(Cl)Cl>[CH2:1]([C:3]1[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=1[N:5]=[C:18]=[O:20])[CH3:2]

Inputs

Step One
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(C)C1=C(N)C=CC=C1
Step Two
Name
Quantity
4.3 mL
Type
reactant
Smiles
CCN(CC)CC
Step Three
Name
Quantity
1.2 g
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Step Four
Name
Quantity
45 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compound was prepared substantially in accordance with the procedure

Outcomes

Product
Name
Type
Smiles
C(C)C1=C(C=CC=C1)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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